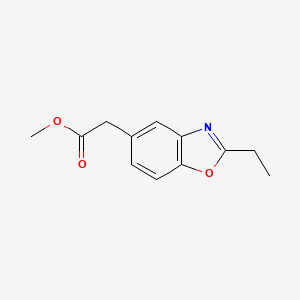

Methyl (2-ethyl-1,3-benzoxazol-5-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(2-ethyl-1,3-benzoxazol-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-3-11-13-9-6-8(7-12(14)15-2)4-5-10(9)16-11/h4-6H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLOLVTUOBBAFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(O1)C=CC(=C2)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (2-ethyl-1,3-benzoxazol-5-yl)acetate typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by esterification. One common method includes:

Condensation Reaction: 2-aminophenol reacts with an aldehyde (such as 2-ethylbenzaldehyde) in the presence of a catalyst like titanium tetraisopropoxide (TTIP) and an oxidizing agent such as hydrogen peroxide (H₂O₂) in ethanol at 50°C.

Esterification: The resulting benzoxazole derivative is then esterified using methanol and a suitable acid catalyst to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts like mesoporous titania-alumina mixed oxide (MTAMO) can be employed to improve efficiency .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acid derivatives.

Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to yield reduced benzoxazole derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring, especially at the 5-position, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions:

Oxidation: KMnO₄ in acidic or neutral medium.

Reduction: H₂ gas with Pd/C catalyst.

Substitution: NaH in dimethylformamide (DMF) with alkyl halides.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Reduced benzoxazole derivatives.

Substitution: Alkyl-substituted benzoxazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C10H11NO3

Molecular Weight: 191.20 g/mol

CAS Number: 1427460-51-2

The compound features a benzoxazole ring structure, which contributes to its unique reactivity and biological properties. The molecular structure allows for interactions with various biological targets, making it valuable in drug discovery and synthesis.

Chemistry

Methyl (2-ethyl-1,3-benzoxazol-5-yl)acetate serves as an important intermediate in the synthesis of more complex benzoxazole derivatives. These derivatives are crucial for developing new chemical entities with potential pharmaceutical applications. The compound can undergo several chemical reactions, including:

- Oxidation: Can be oxidized to form corresponding oxides.

- Reduction: Capable of being reduced to form amines or other derivatives.

- Substitution Reactions: Engages in electrophilic aromatic substitution due to the presence of the benzoxazole ring.

Biology

In biological research, this compound has been investigated for its antimicrobial and antifungal properties. It has shown activity against a range of pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 25 µg/mL |

The mechanism involves inhibiting proteins essential for microbial growth and replication.

Medicine

This compound has been explored for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µg/mL) | Effect Observed |

|---|---|---|

| MCF-7 | 12 | Induction of apoptosis |

| HCT-116 | 15 | Cell cycle arrest |

| A549 | 18 | Reduced viability |

These findings suggest that the compound induces apoptosis and inhibits cell proliferation through modulation of cell signaling pathways.

Industrial Applications

In industry, this compound is utilized in producing materials with specific electronic and optical properties. Its unique characteristics make it suitable for applications in electronics and photonics.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several benzoxazole derivatives, including this compound. Results indicated potent activity against Bacillus subtilis and Escherichia coli, with MIC values significantly lower than those observed for standard antibiotics.

Anticancer Effects

Another investigation focused on the anticancer properties using the MTT assay on MCF-7 cells. Treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating substantial cytotoxicity compared to controls.

Stability and Dosage Effects

Stability studies show that this compound remains stable under standard laboratory conditions but may exhibit diminished activity over extended periods. Dosage effects in animal models indicate that lower doses minimize toxicity while maintaining efficacy in modulating biochemical pathways relevant to disease processes.

Mechanism of Action

The mechanism of action of methyl (2-ethyl-1,3-benzoxazol-5-yl)acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

The following analysis compares Methyl (2-ethyl-1,3-benzoxazol-5-yl)acetate with structurally analogous benzoxazole derivatives, focusing on substituent effects , physicochemical properties , synthetic routes , and biological activities .

Structural and Substituent Variations

Key Observations :

- Bulky substituents (e.g., butyl) may reduce solubility but increase steric hindrance, affecting binding to biological targets .

- Electron-withdrawing groups (e.g., chloromethyl) could alter electronic properties, influencing reactivity and stability .

Physicochemical Properties

- Lipophilicity : The ethyl group increases logP compared to the H-substituted analog, as seen in related compounds like Methyl 2-(2-butyl-1,3-benzoxazol-5-yl)acetate (higher molecular weight and logP) .

- Solubility : Polar substituents (e.g., pyridinyl in ) may improve aqueous solubility, whereas alkyl groups (ethyl, butyl) reduce it.

Biological Activity

Methyl (2-ethyl-1,3-benzoxazol-5-yl)acetate is a compound that belongs to the benzoxazole family, which has garnered attention due to its diverse biological activities. This article explores the various biological activities associated with this compound, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.

Overview of Benzoxazole Derivatives

Benzoxazole derivatives are recognized for their significant biological activities. They exhibit a broad spectrum of effects, including:

- Antimicrobial Activity : Effective against various bacterial and fungal strains.

- Anticancer Activity : Display cytotoxic effects on multiple cancer cell lines.

- Anti-inflammatory and Analgesic Properties : Potential use in pain management and inflammation reduction.

The structural diversity of benzoxazoles contributes to their varied biological profiles, making them valuable in medicinal chemistry.

1. Antimicrobial Activity

Research indicates that many benzoxazole derivatives demonstrate significant antimicrobial properties. This compound has been studied for its effectiveness against various pathogens.

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bacillus subtilis | Active | 12.5 µg/mL |

| Escherichia coli | Moderate | 25 µg/mL |

| Candida albicans | Weak | 50 µg/mL |

The compound exhibits varying degrees of effectiveness against different strains, with notable activity against Bacillus subtilis and moderate activity against Escherichia coli .

2. Anticancer Activity

This compound has shown promising results in vitro against several cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Cytotoxic |

| A549 (Lung Cancer) | 15 | Cytotoxic |

| HepG2 (Liver Cancer) | 20 | Cytotoxic |

These findings suggest that the compound may be a potential candidate for further development as an anticancer agent .

3. Anti-inflammatory and Analgesic Effects

Benzoxazole derivatives have been reported to possess anti-inflammatory properties. This compound's mechanism may involve inhibition of pro-inflammatory cytokines, contributing to its analgesic effects.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its chemical structure. The presence of the ethyl group at position 2 and the methoxy group enhances interaction with biological receptors:

- Substituents : Electron-donating groups increase activity.

- Positioning : The location of substituents on the benzoxazole ring significantly influences potency.

Case Studies

Several studies have explored the efficacy of this compound in vivo and in vitro:

- Antimicrobial Efficacy Study : A study evaluated the compound's effectiveness against clinical isolates of resistant bacteria, demonstrating significant antibacterial activity compared to standard antibiotics .

- Cytotoxicity Assessment : In a study involving various cancer cell lines, this compound was shown to induce apoptosis in cancer cells through caspase activation pathways .

Q & A

Q. How can the compound be evaluated for enzyme inhibition or receptor antagonism?

- Methodological Answer : For enzyme inhibition (e.g., COX-2), use fluorometric assays measuring IC₅₀ values. For receptor antagonism (e.g., A2A adenosine), competitive binding assays with radiolabeled ligands (³H-ZM241385) quantify Ki values. Validate results with knockout cell lines or in vivo models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.